molecular formula C20H14O2 B14624677 trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene CAS No. 58886-98-9

trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene

Cat. No.: B14624677
CAS No.: 58886-98-9
M. Wt: 286.3 g/mol
InChI Key: GHARBPKRUUKTCI-UZLBHIALSA-N
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Description

Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is known for its toxic, mutagenic, and carcinogenic properties. This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in environmental and health-related studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene can be synthesized through the oxidation of benzo(a)pyrene using various microorganisms, such as the filamentous fungus Cunninghamella elegans. The oxidation process involves the formation of diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

58886-98-9

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol

InChI

InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1

InChI Key

GHARBPKRUUKTCI-UZLBHIALSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2

Origin of Product

United States

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